2-(哌啶-4-基甲氧基)吡啶

描述

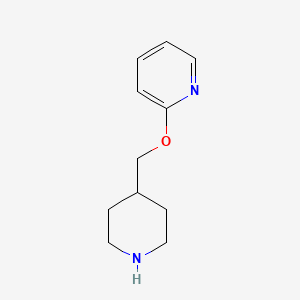

2-(Piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 .

Synthesis Analysis

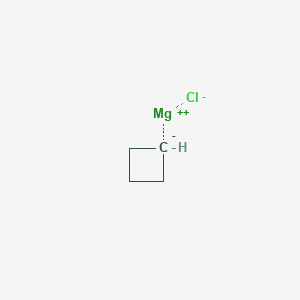

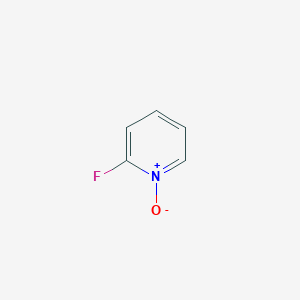

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to yield 2-substituted pyridines .Molecular Structure Analysis

The molecular structure of 2-(Piperidin-4-ylmethoxy)pyridine consists of a pyridine ring attached to a piperidine ring via a methoxy group . The InChI code for this compound is 1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 .Chemical Reactions Analysis

Piperidine derivatives, including 2-(Piperidin-4-ylmethoxy)pyridine, are involved in various chemical reactions. For example, they can undergo hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

2-(Piperidin-4-ylmethoxy)pyridine is a solid substance . It has a molecular weight of 192.26 and its InChI code is 1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 .科学研究应用

化学合成和医药应用:

- 2-(哌啶-4-基甲氧基)吡啶衍生物用于合成各种化合物,包括拉呋替丁中间体,该中间体在药物化学中具有应用 (沈丽,2012).

- 该化合物还在可逆抑制剂的开发中发挥作用,该抑制剂针对赖氨酸特异性脱甲基酶 1 (LSD1),LSD1 是癌症治疗的靶点。这些抑制剂的结合模式已通过晶体结构研究阐明 (H. Niwa 等人,2018).

腐蚀抑制:

- 哌啶衍生物,包括与 2-(哌啶-4-基甲氧基)吡啶相关的衍生物,已对其在铁上的腐蚀抑制性能进行了研究。量子化学计算和分子动力学模拟已被用于了解它们的有效性 (S. Kaya 等人,2016).

分子动力学和量子化学研究:

- 某些哌啶衍生物在金属表面的吸附行为和抑制效率已得到研究,为其在材料科学中的潜在应用提供了见解 (S. Kaya 等人,2016).

新型化合物的合成:

- 研究重点是开发含有哌啶部分的新合成方法,该部分在制药工业中至关重要。这些研究有助于合成化学和药物开发的进步 (R. Smaliy 等人,2011).

抗氧化剂和其他生物制剂的开发:

- 哌啶硝氧自由基,与 2-(哌啶-4-基甲氧基)吡啶相关,已被开发为抗氧化剂和造影剂。已经研究了它们的反应性以提高在各种生物应用中的稳定性和功能 (Kinoshita 等人,2009).

杂环化合物合成:

- 研究还包括整合哌啶和吡啶部分的杂环化合物的合成。这些化合物表现出一系列生物活性,标志着它们在药物化学中的重要性 (Gangotri Pemawat 等人,2023).

作用机制

Target of Action

The primary target of 2-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is important for gene expression regulation and cancer initiation .

Mode of Action

2-(Piperidin-4-ylmethoxy)pyridine interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .

Biochemical Pathways

The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). Dysregulated histone lysine methylations may lead to diseases such as cancer .

Pharmacokinetics

The compound’s molecular weight is 19226 , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The potent LSD1 inhibitors, such as 2-(Piperidin-4-ylmethoxy)pyridine, can increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM . They have negligible effects on normal cells .

未来方向

Piperidine is a significant heterocyclic system in drug production, and its derivatives, including 2-(Piperidin-4-ylmethoxy)pyridine, are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

生化分析

Biochemical Properties

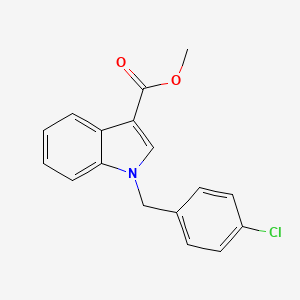

2-(Piperidin-4-ylmethoxy)pyridine interacts with various enzymes and proteins in biochemical reactions . It is used as a reactant in the preparation of cyano-pyridinone derivatives . These derivatives interact with mGluR2 receptors, which are involved in various biochemical reactions .

Cellular Effects

The cellular effects of 2-(Piperidin-4-ylmethoxy)pyridine are primarily related to its role as a reactant in the preparation of cyano-pyridinone derivatives . These derivatives interact with mGluR2 receptors, influencing cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(Piperidin-4-ylmethoxy)pyridine exerts its effects through its role in the synthesis of cyano-pyridinone derivatives . These derivatives are positive allosteric modulators of mGluR2 receptors . They can bind to these receptors, potentially leading to changes in gene expression .

Metabolic Pathways

2-(Piperidin-4-ylmethoxy)pyridine is involved in the synthesis of cyano-pyridinone derivatives, which interact with mGluR2 receptors

属性

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJAGRJFIGSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424667 | |

| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76645-75-5 | |

| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride](/img/structure/B3057029.png)

![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)